molecular formula C21H17F3N4O4 B2797661 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2191402-67-0

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2797661
CAS RN: 2191402-67-0
M. Wt: 446.386
InChI Key: MAJIJWKRIINSGO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethoxyphenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione group. The trifluoromethoxyphenyl group is known to be electron-withdrawing, which could influence the reactivity of the compound . The oxadiazole ring is a heterocyclic compound containing nitrogen and oxygen, which is often used in medicinal chemistry due to its bioactivity . The tetrahydroquinazoline dione group is a type of quinazoline, a class of organic compounds with potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The trifluoromethoxy group is likely to have a strong electron-withdrawing effect, which could influence the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxyphenyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Spectroscopic Studies and Chemical Analysis

Compounds with structures similar to the queried chemical have been the subject of vibrational spectroscopic studies, including FT-IR and FT-Raman analyses. These studies often aim to understand the molecular structure, vibrational modes, and electronic properties of such compounds. For instance, the spectroscopic analysis of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione provided insights into its molecular geometry, hyper-conjugative interactions, and charge transfer within the molecule, which are crucial for its potential chemotherapeutic applications (Sebastian et al., 2015)(Sebastian et al., 2015).

Synthesis and Functionalization

Research on the synthesis and functionalization of quinazoline derivatives highlights the versatility of these compounds in chemical synthesis. The preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols and 1,2,3-triazole-4-carbaldehydes demonstrates the adaptability of these frameworks in creating a variety of biologically active compounds (Milićević et al., 2020)(Milićević et al., 2020).

Biological Applications

Though not directly related to the exact compound , research on similar quinazoline and oxadiazole derivatives reveals their potential in biomedical research, particularly in the development of novel therapeutic agents. For instance, the synthesis and characterization of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been explored for their analgesic and anti-inflammatory activities (Dewangan et al., 2016)(Dewangan et al., 2016).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new compound, further studies would likely be needed to fully understand its properties and potential applications .

properties

IUPAC Name

3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10,15H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYAMFEHAWTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N4O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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